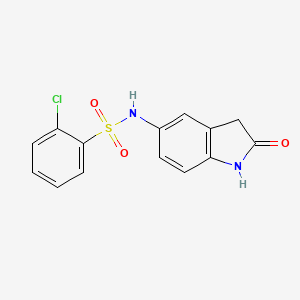
2-Chlor-N-(2-Oxoindolin-5-yl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has garnered attention due to its potential implications in various fields of research and industry. This compound features a benzenesulfonamide group attached to a 2-oxoindoline moiety, with a chlorine atom at the second position of the indoline ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary targets of 2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide are carbonic anhydrase (CA) isoforms (hCAI, II, IX and XII), and protein kinases . These proteins play crucial roles in various cellular processes, including cell growth and division, signal transduction, and regulation of pH and fluid balance.
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it shows promising inhibitory effects on hCA XII . It also exhibits significant inhibitory activity against a panel of protein kinases, including RET, KIT, cMet, VEGFR1,2, FGFR1, PDFGR and BRAF .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By inhibiting carbonic anhydrases, it disrupts the balance of carbon dioxide and bicarbonate ions in cells, which can affect various physiological processes . Its inhibition of protein kinases can disrupt signal transduction pathways, potentially affecting cell growth and division .
Pharmacokinetics
Indole derivatives, which include this compound, are known for their diverse biological activities and have been explored for therapeutic possibilities .
Result of Action
The compound’s action results in significant antiproliferative activity. For instance, one of the compounds in the same series showed potent antiproliferative activity against most of the 60 cell lines, with mean growth inhibition of 61.83% . This suggests that the compound could potentially be used as an anticancer agent.
Vorbereitungsmethoden
The synthesis of 2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2-oxoindoline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide can be compared with other similar compounds, such as:
2-oxoindoline derivatives: These compounds share the indoline core structure and exhibit similar biological activities.
Benzenesulfonamide derivatives: These compounds contain the benzenesulfonamide group and are known for their diverse pharmacological properties.
The uniqueness of 2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide lies in its specific combination of the indoline and benzenesulfonamide moieties, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-11-3-1-2-4-13(11)21(19,20)17-10-5-6-12-9(7-10)8-14(18)16-12/h1-7,17H,8H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWKBQVRCLTDDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














